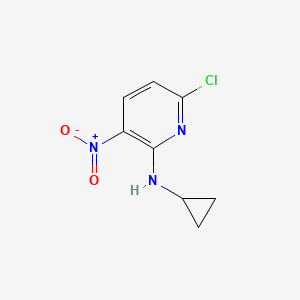
6-(trifluoromethoxy)isoquinolin-1(2H)-one
Descripción general
Descripción
6-(trifluoromethoxy)isoquinolin-1(2H)-one is a compound that belongs to the class of isoquinolines . Isoquinoline analogs are an important, structurally diverse class of compounds that are extensively used as pharmaceuticals . Derivatives containing the isoquinoline scaffold have become a focus of therapeutic research because of their wide range of biological characteristics .
Synthesis Analysis
The synthesis of isoquinolin-1(2H)-ones can be achieved through various methods. One such method involves a new and facile AgSbF6-mediated protocol for the construction of C-4 thiolated or selenylated isoquinolin-1(2H)-ones via a radical pathway . This reaction proceeded efficiently with excellent regioselectivity, a broad substrate scope, and good functional group tolerance .Molecular Structure Analysis
The isoquinoline ring is a privileged scaffold which is often preferred as a structural basis for drug design . It plays an important role in drug discovery .Chemical Reactions Analysis
A new and facile AgSbF6-mediated protocol for the construction of C-4 thiolated or selenylated isoquinolin-1(2H)-ones via a radical pathway was established . This reaction proceeded efficiently with excellent regioselectivity, a broad substrate scope, and good functional group tolerance . A radical reaction mechanism involving thiyl radicals as key intermediates is proposed for the present transformation .Aplicaciones Científicas De Investigación
6-(Trifluoromethoxy)isoquinolin-1(2H)-one has been studied for its potential applications in organic synthesis and medicinal chemistry. It has been used as a starting material for the synthesis of various pharmaceuticals, such as anti-cancer agents, anti-inflammatory agents, and anticonvulsants. This compound has also been used as a ligand in coordination chemistry to form complexes with various transition metals. In addition, it has been used as a building block for the synthesis of heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 6-(trifluoromethoxy)isoquinolin-1(2H)-one is not yet fully understood. However, it is thought to interact with various biological targets, including enzymes, receptors, and ion channels. It is thought to bind to these targets and modify their activity, leading to changes in cell signaling pathways and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have anti-inflammatory, anti-cancer, and anticonvulsant properties in animal models. In addition, it has been shown to modulate the activity of various enzymes and ion channels, leading to changes in cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(Trifluoromethoxy)isoquinolin-1(2H)-one has several advantages for use in lab experiments. It is highly soluble in a variety of solvents, has low toxicity, and is highly reactive. However, it also has some limitations, such as its low stability in acidic and basic solutions and its tendency to form dimers.
Direcciones Futuras
The potential applications of 6-(trifluoromethoxy)isoquinolin-1(2H)-one are still being explored. Possible future directions include its use as a starting material for the synthesis of novel pharmaceuticals, as a ligand in coordination chemistry, and as a building block for the synthesis of heterocyclic compounds. In addition, further research is needed to better understand its mechanism of action and its biochemical and physiological effects.
Propiedades
IUPAC Name |
6-(trifluoromethoxy)-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-7-1-2-8-6(5-7)3-4-14-9(8)15/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVPRKAUDVLKED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623868 | |
| Record name | 6-(Trifluoromethoxy)isoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
630423-43-7 | |
| Record name | 6-(Trifluoromethoxy)isoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[2-(4-Formylphenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B3059476.png)






![7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B3059488.png)



